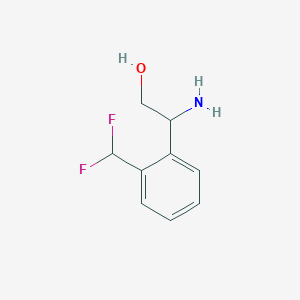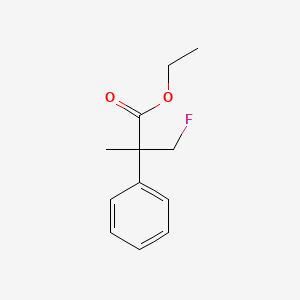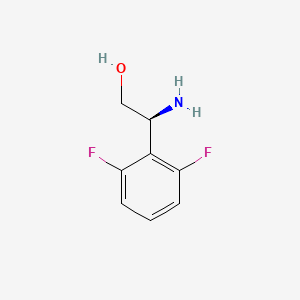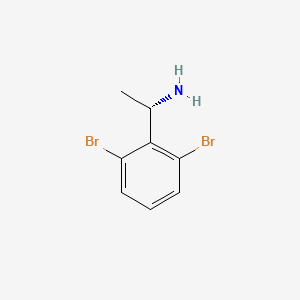![molecular formula C7H6BrN3 B15223174 2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
2-Bromo-1H-benzo[d]imidazol-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1H-benzo[d]imidazol-7-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and an amine group at the 7-position of the benzimidazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1H-benzo[d]imidazol-7-amine typically involves the cyclization of o-phenylenediamine derivatives with appropriate brominating agents. One common method includes the reaction of o-phenylenediamine with bromine in the presence of a suitable solvent like acetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. The choice of brominating agents and solvents can also be optimized for large-scale production to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
2-Bromo-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2-Bromo-1H-benzo[d]imidazol-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-Bromo-1H-benzo[d]imidazol-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
2-Chloro-1H-benzo[d]imidazol-7-amine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-1H-benzo[d]imidazol-7-amine: Contains a fluorine atom at the 2-position.
2-Iodo-1H-benzo[d]imidazol-7-amine: Features an iodine atom at the 2-position.
Uniqueness
2-Bromo-1H-benzo[d]imidazol-7-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
2-bromo-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C7H6BrN3/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2,(H,10,11) |
InChIキー |
OJKMZTSMHZZZQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=N2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)



![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)


![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)



